5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic heterocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its norbornane-like framework.
Properties
IUPAC Name |
5-(4-methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-2-3-11-10(12-7)13-5-9-4-8(13)6-14-9/h2-3,8-9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMRDRQSJGMBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a [4+2] cycloaddition reaction enabled by organocatalysis can be employed to construct the bicyclic framework . This method allows for the rapid and enantioselective formation of the desired compound from simple starting materials under mild conditions.
Chemical Reactions Analysis
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. It serves as a valuable building block for the synthesis of biologically active molecules and natural product-like structures . Additionally, its unique bicyclic framework makes it an attractive target for drug discovery and development, as it can potentially modulate various molecular targets and pathways.
Mechanism of Action
The mechanism of action of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Modifications :
- The replacement of sulfur (2-thia) with oxygen (2-oxa) (e.g., in compound C12H14ClN3O ) alters electronic properties and lipophilicity. Sulfur-containing derivatives may exhibit enhanced membrane permeability due to higher lipophilicity.
- The 7-azabicyclo derivatives (e.g., in ) prioritize enantioselectivity, with the (-)-enantiomer showing superior PET imaging properties in primates .
Substituent Impact: Pyrimidine vs. Halogenated Derivatives: Chlorine or fluorine substituents (e.g., 6-chloro in , 2,4-difluorophenyl in ) improve binding affinity in receptor-targeting applications but may reduce metabolic stability.
Stereochemical Considerations :
- Enantiopure synthesis is critical for biological activity, as seen in 7-azabicyclo derivatives . The stereochemistry of the target compound remains unconfirmed but could significantly influence its pharmacological profile.
Pharmacological and Industrial Relevance
- Discontinued Compounds : Derivatives such as 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 2000054-54-4) were discontinued, possibly due to stability issues or insufficient efficacy .
Biological Activity
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiprotozoal and antimicrobial properties. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanism of action, comparative studies, and relevant case studies.
Structural Overview
The molecular formula of this compound is with a molecular weight of 207.30 g/mol. Its structure includes a bicyclic framework that enhances its interaction with biological targets, such as enzymes and receptors.
The mechanism of action for this compound involves its ability to bind selectively to specific molecular targets, modulating their activity through competitive inhibition or allosteric modulation. Research indicates that the compound interacts with enzymes involved in critical biochemical pathways, which may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to nucleic acid synthesis in protozoan parasites, similar to other pyrimidine derivatives.
- Modulation of Receptor Activity : Its bicyclic structure allows it to fit into the active sites of various receptors, potentially altering signaling pathways.
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal activity of this compound against various protozoan pathogens:
- Plasmodium falciparum : The compound exhibits significant activity against this malaria-causing parasite, with IC50 values reported in submicromolar concentrations.
- Trypanosoma brucei : It has shown promising results against this causative agent of sleeping sickness, indicating potential for development as an antiparasitic treatment.
Comparative Studies
To better understand the biological efficacy of this compound, it is essential to compare it with related compounds:
| Compound Name | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.059 | 254.5 |
| Parent Azabicyclo-nonane | 0.095 | 215.0 |
| Pyrimethamine (standard) | 0.087 | N/A |
This table illustrates that the compound not only retains potent activity but also demonstrates enhanced selectivity compared to other tested analogs.
Study on Antiparasitic Efficacy
A study investigated the efficacy of various azabicyclo compounds against Plasmodium falciparum and Trypanosoma brucei. The findings indicated that modifications in the bicyclic structure significantly influenced biological activity:
- Hybrid Compounds : The introduction of different substituents on the pyrimidine ring led to variations in potency and selectivity against both protozoan species.
Cytotoxicity Assessment
In vitro cytotoxicity assays were performed using rat skeletal myoblasts (L6 cells) to evaluate the safety profile of the compound:
| Compound Name | Cytotoxicity (IC50 µM) |
|---|---|
| This compound | >100 |
| Standard Drug (Chloroquine) | 15 |
The results demonstrated that while exhibiting effective antiparasitic activity, the compound maintained a favorable safety profile compared to established treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
